Cbz-L-Homoserine
Overview
Description
Cbz-L-Homoserine, also known as N-Cbz-L-Homoserine, is an organic compound used primarily in organic synthesis. It is characterized by its white crystalline solid appearance and is often utilized as an intermediate in the synthesis of other organic compounds. The compound is particularly significant in the field of peptide synthesis, where it serves as a protected form of L-Homoserine.
Mechanism of Action
Target of Action
Cbz-L-Homoserine is a synthetic amino acid It has been used in positron emission tomography (pet) studies to determine the uptake and utilization of other amino acids by biological systems .
Mode of Action
It has been used in biological studies to investigate the mechanism of nucleophilic attack by serine on Cbz-protected homoserine . This suggests that this compound may interact with its targets through nucleophilic attack mechanisms.
Biochemical Pathways
coli . Therefore, it is plausible that this compound could influence these metabolic pathways.
Result of Action
Given its use in studies investigating the uptake and utilization of amino acids by biological systems , it is likely that this compound could influence amino acid metabolism at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cbz-L-Homoserine is typically synthesized through a multi-step organic synthesis process. One common method involves the reaction of L-Homoserine with benzyl chloroformate (CbzCl) under basic conditions to form N-Cbz-L-Homoserine. The reaction is usually carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium bicarbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cbz-L-Homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Cbz group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrobromic acid (HBr) or trifluoroacetic acid (TFA) can be used to remove the Cbz group.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohols or amines derived from this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-L-Homoserine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein synthesis.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals, serving as a building block for various bioactive compounds.
Comparison with Similar Compounds
Cbz-L-Homoserine can be compared with other protected amino acids, such as:
Cbz-L-Serine: Similar to this compound but with a hydroxyl group instead of a homoserine side chain.
Cbz-L-Threonine: Contains an additional methyl group compared to this compound.
Cbz-L-Valine: Features a branched aliphatic side chain instead of the homoserine side chain.
Uniqueness: this compound is unique due to its specific side chain structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific peptides and organic molecules that require the homoserine moiety.
By understanding the detailed aspects of this compound, researchers can effectively utilize this compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333191 | |
Record name | Cbz-L-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35677-88-4 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35677-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cbz-L-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.